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Compound of Interest

4-Amino-8-bromocinnoline-3-
Compound Name: ]
carboxamide

cat. No.: B8798618

The Cinnoline Scaffold: Physicochemical
Distinction

The cinnoline ring differs from quinoline and isoquinoline by the presence of a second nitrogen
atom at the 2-position. This 1,2-diazine motif significantly alters the electronic landscape of the
molecule.

» Basicity: The pKa of cinnoline (approx. 2.5) is significantly lower than quinoline (4.9).
However, the introduction of an amino group at C4 pushes electron density into the ring,
raising the pKa and allowing for protonation at physiological pH, which is critical for binding
to anionic pockets (e.g., in kinases or DNA minor grooves).

o Solubility: The extra nitrogen atom reduces logP (lipophilicity) compared to quinoline, often
improving the water solubility of drug candidates—a common failure point in drug
development.

Visualization: Scaffold Numbering & Electronic Zones
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Figure 1: The 4-aminocinnoline core. N1=N2 provides a unique H-bond acceptor motif distinct
from quinolines. The C4 position is the primary vector for target engagement.

Synthetic Accessibility: The Gateway to SAR

To explore the SAR, one must first access the scaffold. The classical Richter Cyclization is
robust but harsh. Modern medicinal chemistry often favors the SNAr displacement of 4-
chlorocinnolines or cyclization of 2-alkynylanilines.

Protocol: Synthesis of 4-Aminocinnoline Derivatives via
SNAr

Rationale: This route allows for the rapid diversification of the amine at the final step, ideal for
generating SAR libraries.

e Precursor Synthesis (4-Hydroxycinnoline):
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o React 2-aminoacetophenone with sodium nitrite/HCI (diazotization) followed by internal
cyclization.

o Yield: Typically 70-85%.
o Chlorination (Activation):
o Reflux 4-hydroxycinnoline in POCIs (Phosphorus oxychloride) for 2-4 hours.

o Critical Step: Monitor by TLC until starting material disappears. 4-chlorocinnoline is
unstable; use immediately or store under inert gas.

e Nucleophilic Substitution (SNAr):

o Reagents: 4-Chlorocinnoline (1.0 eq), Primary/Secondary Amine (1.2 eq),
diisopropylethylamine (DIPEA, 2.0 eq).

o Solvent: Isopropanol (reflux) or DMF (80°C).
o Procedure: Dissolve chloride in solvent, add base and amine. Heat for 4-12 hours.

o Workup: Pour into ice water. The 4-aminocinnoline usually precipitates as a solid. Filter
and recrystallize from ethanol.

Synthesis Workflow Diagram
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Figure 2: Primary synthetic pathways. The SNAr route (center) is preferred for SAR generation

due to late-stage amine diversity.
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SAR Analysis by Position

The biological activity of 4-aminocinnolines is tightly controlled by substituents at three key
vectors: C3, C4-Amino, and the Benzenoid Ring (C6/C7).

A. The C4-Amino "Warhead" (Target Anchor)

This is the most critical position. The nitrogen acts as a hydrogen bond donor.
 Anilino Substituents (Kinase Inhibition):

o Replacing the amino group with an aniline (e.g., 3-chloro-4-fluoroaniline) creates
compounds that mimic ATP. The N1 of cinnoline accepts a H-bond from the kinase hinge
region, while the anilino NH donates one.

o Example:AZD7507 uses a 4-anilino moiety to inhibit CSF-1R.
» Alkyl/Cyclic Amines (Anti-infective/AChE):

o Piperazine/Morpholine: Improves solubility and pharmacokinetic profile. Often seen in
antibacterial derivatives.[1]

o Alkyl Diamines: Long chains (e.g., N,N-diethylpentane-1,4-diamine) mimic the chloroquine
side chain, conferring anti-plasmodial activity by inhibiting heme polymerization.

B. The C3 Position (Electronic Modulator)

e H (Unsubstituted): Maintains high lipophilicity. Common in kinase inhibitors where the pocket
is tight (steric constraint).

o Carboxamide (-CONH-):
o Drastically increases polarity and water solubility.

o Key Finding: 7-substituted-4-aminocinnoline-3-carboxamides show potent antibacterial
activity (MIC 6.25-25 pg/mL against E. coli and S. aureus). The amide likely participates in
additional H-bonding with bacterial DNA gyrase or topoisomerase.
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o Ester (-COOEt): Generally reduces potency due to hydrolysis liability and steric clash, but
useful as a prodrug strategy.

C. The Benzenoid Ring (C6 & C7) (Selectivity)

e C6/C7 Halogens (Cl, F):

o Electron-withdrawing groups (EWG) here pull density from the ring, increasing the acidity
of the C4-amino proton (stronger H-bond donor).

o Potency: A C7-chlorine is a "magic methyl" equivalent in this scaffold; it often boosts
potency 10-fold in anti-parasitic assays (analogous to chloroquine).

e C6/C7 Ethers (-OMe, -O-Benzyl):
o Provide bulk to fill hydrophobic pockets (e.g., the hydrophobic pocket Il in kinases).

o Scaffold Hopping: In CSF-1R inhibitors, a C7-alkoxy group is essential for selectivity over
other kinases.

Therapeutic Applications & Case Studies
Case Study 1: Kinase Inhibition (Oncology &
Inflammation)

o Target: CSF-1R (Colony Stimulating Factor-1 Receptor) and BTK (Bruton's Tyrosine Kinase).
e Mechanism: Type | ATP-competitive inhibition.
e Compound:AZD7507.

e SAR Insight: The cinnoline core was chosen over quinoline to reduce cardiotoxicity (hRERG
channel inhibition). The N2 nitrogen reduces lipophilicity (logD), which lowers non-specific
binding to the hERG channel, a common liability of the 4-aminoquinoline class.

Case Study 2: Anti-Infectives (Scaffold Hopping from
Lapatinib)
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o Target:Trypanosoma brucei (Sleeping Sickness) and Plasmodium falciparum (Malaria).

e Compound:NEU-1017.

e SAR Insight: Researchers "hopped" from a quinazoline (Lapatinib) to a cinnoline core.

o Result: NEU-1017 demonstrated sub-micromolar inhibition.

o Liability: High plasma protein binding.

o Fix: Introduction of solubilizing groups (e.g., N-methyl piperazine) at C7 improved free

fraction without losing potency.

Summary of SAR Data

Position Substituent Effect on Activity Primary Indication
) N High Kinase Affinity Oncology (CSF-1R,
C4-Amino Aniline (3-Cl, 4-F) ) )
(Hinge Binder) EGFR)
) Diethyl- Heme Polymerization Malaria (Chloroquine-
C4-Amino o o ]
pentanediamine Inhibition like)
c3 Carboxamide (- Increases Solubility & Antibacterial (Gram
CONHz) DNA Binding +/-)
C3 Hydrogen Reduces Steric Clash Kinase Inhibitors
_ Increases Metabolic Anti-parasitic /
C7 Chlorine - ) )
Stability & Potency Antibacterial
) ) Improves Solubility & Oncology (ADME
Cc7 O-Alkyl-Piperazine

Selectivity

optimization)

Visualizing the Structure-Activity Map
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Figure 3: Comprehensive SAR Map. This diagram summarizes the decision tree for medicinal
chemists when optimizing the scaffold for specific diseases.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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aminocinnoline-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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